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Compound of Interest

Compound Name: 3-Aminopyridine

Cat. No.: B143674

3-Aminopyridine (3-AP), identified by the CAS number 462-08-8, is a pivotal heterocyclic
amine that serves as a fundamental building block in organic synthesis and a
pharmacologically significant molecule in its own right.[1][2] Comprising a pyridine ring
substituted with an amino group at the meta-position, its unique electronic and structural
properties make it a versatile intermediate for the development of pharmaceuticals,
agrochemicals, and dyes.[3][4] For drug development professionals, 3-AP is of particular
interest due to its established role as a potassium channel blocker, a mechanism that
underpins its therapeutic potential in various neurological conditions.[1][5] This guide provides
a comprehensive technical overview of 3-Aminopyridine, from its fundamental
physicochemical properties and synthesis to its mechanistic action and practical applications,
offering field-proven insights for the modern researcher.

Physicochemical and Spectroscopic Profile

3-Aminopyridine is a white to light yellow or brown crystalline solid, often appearing as flakes,
with a characteristic unpleasant odor.[6][7][8] It is hygroscopic and air-sensitive, necessitating
careful storage under an inert atmosphere like nitrogen.[9][10] Its solubility in water is high, and
it is also soluble in common organic solvents such as ethanol, benzene, and ether.[6][7][10]

Table 1: Key Physicochemical Properties of 3-Aminopyridine
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Property Value Source(s)

CAS Number 462-08-8 [6][11][12]

Molecular Formula CsHeN2 [6][11][12]

Molecular Weight 94.11 g/mol [8][11]

Melting Point 60-64.5 °C [6][71[10][11]

Boiling Point 248-252 °C [6I[71[10][11]
White to light yellow/brown

Appearance ) ) [71[81[9]
crystalline solid

N >1000 g/L in water; Soluble in

Solubility [6][10]
alcohol, benzene

pKa 6.04 (at 25 °C) [9][10]

Flash Point 124 °C [6][10]
CUYKNJBYIJFRCU-

InChlKey [11][12]
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Spectroscopic analysis is crucial for identity confirmation and purity assessment. The NIST

Chemistry WebBook and other databases provide reference spectra for 3-Aminopyridine.[12]

[13][14][15]

the pyridine ring and the amine group.[13]

'H NMR: The proton NMR spectrum shows distinct signals corresponding to the protons on

e 13C NMR: The carbon spectrum reveals the five unique carbon environments within the

molecule.

» IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of

the amine group and C=N/C=C stretching of the pyridine ring.[15]

o Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a

prominent molecular ion peak (m/z) at 94, corresponding to the molecular weight.[8][14]
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Synthesis, Purification, and Analysis
Primary Synthesis Route: The Hofmann Rearrangement

The most established and widely cited method for preparing 3-Aminopyridine is the Hofmann
rearrangement of nicotinamide.[1][6] This reaction involves the treatment of an amide
(nicotinamide) with bromine in a basic solution, typically sodium hydroxide, to yield a primary
amine with one fewer carbon atom. The choice of this method is driven by the ready availability
of the starting material and its efficiency.[7]

The causality behind this multi-step, one-pot reaction is elegant:

N-Bromination: The amide nitrogen is first brominated by the hypobromite ion (formed in situ
from bromine and hydroxide).

o Deprotonation: A strong base removes the remaining acidic N-H proton, forming a
bromoamide anion.

o Rearrangement: The key step involves the rearrangement of the pyridyl group from the
carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming
an isocyanate intermediate.

e Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid,
which is unstable and decarboxylates to yield the final 3-Aminopyridine product.
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Caption: Workflow for the synthesis of 3-Aminopyridine via Hofmann Rearrangement.
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Alternative Synthesis Routes

While the Hofmann rearrangement is common, other methods have been reported, including:
e Reduction of 3-nitropyridine.[7][16]
e Heating 3-bromopyridine with ammonia and a copper sulfate catalyst in a sealed tube.[7][16]

o Reaction of N-(cyanophenylmethyl)acylamides with olefins in the presence of trifluoroacetic
acid.[17]

Purification Protocol

Crude 3-Aminopyridine obtained from synthesis is often colored and contains impurities.[16] A
standard purification technique is recrystallization.

Dissolution: Dissolve the crude product in a suitable hot solvent system, such as a mixture of
benzene and ligroin.[16]

o Decolorization: Add activated carbon (e.g., Norit) and a reducing agent like sodium
hydrosulfite to the hot solution to remove colored impurities.[16]

 Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble
materials.

o Crystallization: Allow the filtrate to cool slowly to room temperature, followed by chilling in a
refrigerator to induce crystallization of the purified 3-Aminopyridine.[16]

 Isolation: Collect the crystals by filtration, wash with a non-polar solvent like ligroin to remove
residual soluble impurities, and dry under vacuum.[16]

Analytical HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of 3-Aminopyridine. Given its hydrophilic nature, a reversed-phase method is suitable.
[18]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://sincerechemical.com/chemical/3-aminopyridine-cas-462-08-8
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://sincerechemical.com/chemical/3-aminopyridine-cas-462-08-8
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://www.jstage.jst.go.jp/article/cpb1958/31/10/31_10_3460/_article
https://www.benchchem.com/product/b143674?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://www.benchchem.com/product/b143674?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://www.benchchem.com/product/b143674?utm_src=pdf-body
https://helixchrom.com/compounds/3-aminopyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Standard Preparation: Accurately weigh and dissolve 3-Aminopyridine reference standard
in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions
for a calibration curve.

o Sample Preparation: Dissolve the synthesized/crude 3-Aminopyridine in the mobile phase
to a similar concentration.

e HPLC Conditions (Example):
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20
mM ammonium formate, pH adjusted). The organic/aqueous ratio must be optimized.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector at a wavelength where 3-AP has strong absorbance (e.g., ~260
nm).

o Injection Volume: 10 pL.

e Analysis: Inject the standards and sample. Purity is determined by comparing the area of the
main peak in the sample chromatogram to the total area of all peaks.

Mechanism of Action: A Potent Potassium Channel
Blocker

The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of
voltage-gated potassium (K+) channels.[5][19] This mechanism is fundamental to its effects on
the nervous system.

In neurons, the repolarization phase of an action potential is driven by the efflux of K+ ions
through voltage-gated K+ channels. By blocking these channels, 3-AP effectively slows down
this repolarization process.[20] This leads to a broadening of the action potential duration. The
prolonged depolarization of the presynaptic nerve terminal keeps voltage-gated calcium (Ca2*)
channels open for a longer period. The resulting increase in Ca?* influx significantly enhances
the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the
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synaptic cleft.[19] This enhanced neurotransmitter release can overcome conduction deficits in
demyelinated axons, which is the therapeutic basis for the use of its isomer, 4-aminopyridine
(dalfampridine), in multiple sclerosis.[21]

Caption: 3-AP blocks K* channels, prolonging the action potential and boosting
neurotransmitter release.

Applications in Drug Discovery and Organic
Synthesis

The true power of 3-Aminopyridine in a research and development context lies in its dual
utility: as a pharmacologically active agent and as a versatile synthetic intermediate.[3][4]

o Pharmaceutical Intermediate: The pyridine ring and the reactive amine group make 3-AP a
valuable starting material for creating more complex molecules with diverse biological
activities.[3] It is a key precursor in the synthesis of drugs targeting neurological disorders,
cancers, and infectious diseases.[3][22] For instance, it is used in the synthesis of Troxipide
(an anti-ulcer agent) and 3-pyridylnicotinamide.[6]

o Medicinal Chemistry Scaffold: Aminopyridine derivatives are explored for a wide range of
therapeutic targets. They form the core of molecules with antibacterial, anti-inflammatory,
anticancer, and antiviral properties.[5] Their ability to engage with enzymes and receptors
makes them a privileged scaffold in medicinal chemistry.[5]

e Ligand in Coordination Chemistry: The nitrogen atoms in 3-AP can coordinate with metal
ions, making it useful in the synthesis of metal complexes with potential catalytic or biological
applications.[10]

e Research Tool: As a known K* channel blocker, 3-AP is used as a research tool to study the
physiology of neurons, synaptic transmission, and conditions involving demyelination.[1][21]

Safety, Handling, and Toxicology

3-Aminopyridine is a toxic substance and must be handled with extreme caution.[9][23]

Table 2: GHS Hazard Information for 3-Aminopyridine
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Hazard Class Hazard Statement GHS Code(s)

o Toxic if swallowed, in contact
Acute Toxicity ) ] . H301, H311, H331
with skin, or if inhaled.

Skin Irritation Causes skin irritation. H315

Eye Irritation Causes serious eye irritation. H319

_ May cause respiratory
STOT (Single) it H335
irritation.

May cause damage to organs
STOT (Repeated) through prolonged or repeated H373

exposure.

Source: Aggregated GHS
information from multiple
suppliers.[9][11][24]

Safe Handling and Storage

e Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors.[23][24][25]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, a lab coat, and safety glasses with a face shield.[24] Respiratory protection may be
necessary for handling large quantities.

» Handling: Avoid contact with skin, eyes, and clothing.[24] Prevent dust formation. Do not eat,
drink, or smoke in the work area.[23][25]

» Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24][25]
Protect from moisture, air, and direct sunlight.[23] Store in a designated "poison” or toxics
cabinet.[10]

First Aid Measures

 Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek
immediate medical attention.[24]
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» Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with
soap and plenty of water. Seek immediate medical attention.[23][24]

o Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[23][24]

e Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth
to an unconscious person. Seek immediate medical attention.[24]

Toxicology Summary

3-Aminopyridine is toxic by ingestion, inhalation, and dermal absorption.[9][23] The oral LDso
in quail is reported as 178 mg/kg, and the intraperitoneal LDso in mice is 28 mg/kg.[6][26] It can
cause central nervous system effects, including dizziness and headaches, and prolonged
exposure may lead to neurotoxic effects.[9]

Conclusion

3-Aminopyridine is far more than a simple chemical intermediate; it is a cornerstone molecule
for innovation in medicinal chemistry and a powerful tool for neuroscientific research. Its well-
defined synthesis, rich chemistry, and potent biological activity as a potassium channel blocker
ensure its continued relevance. For researchers and drug developers, a thorough
understanding of its properties, handling requirements, and mechanistic action is essential for
leveraging its full potential to create novel therapeutics and advance our understanding of
complex biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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